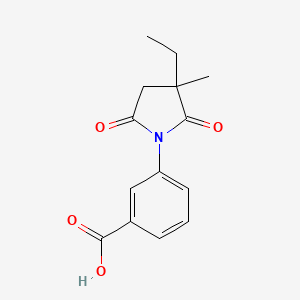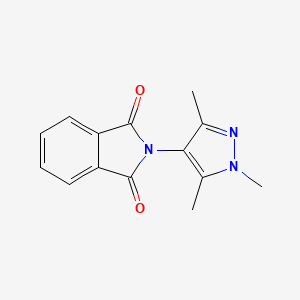![molecular formula C21H28N2O3S B4008250 (3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B4008250.png)
(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone
Overview
Description
The compound "(3,4-dimethoxyphenyl){1-[(4-isopropyl-1,3-thiazol-2-yl)methyl]-3-piperidinyl}methanone" belongs to a class of organic compounds known for their complex molecular structures and potential for various chemical properties and reactions. This category often involves detailed synthesis procedures and extensive characterization to understand their molecular framework and potential applications in various fields, excluding specific drug use and dosages.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step chemical reactions, starting from basic building blocks to achieve the desired molecular structure. For example, a synthesis procedure may begin with the formation of a piperidine-based scaffold, followed by the introduction of substituents through reactions such as amidation, Friedel-Crafts acylation, and selective O-demethylation, as reported in the synthesis of similar compounds (Çetinkaya et al., 2011).
Molecular Structure Analysis
The molecular structure of compounds within this category is often elucidated using spectroscopic techniques and X-ray crystallography. These methods reveal the arrangement of atoms within the molecule, including the conformation of rings and the geometry around heteroatoms. For instance, X-ray diffraction studies have provided detailed insights into the monoclinic crystal system and the chair conformation of the piperidine ring in related compounds (Naveen et al., 2015).
Chemical Reactions and Properties
Chemical reactions involving this compound can include bromination, leading to selective O-demethylation and the formation of bromophenol derivatives, highlighting its reactivity towards halogenation agents (Çetinkaya et al., 2011). Additionally, its structural analogs have shown interactions with biological receptors, suggesting a range of chemical behaviors and interactions that could be expected from this compound as well.
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, are critical for understanding the behavior of the compound in different environments and for its handling and storage. For related compounds, studies have reported on their crystalline structures, which influence their solubility and thermal stability (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity, stability under various conditions, and interaction with other molecules, are key to determining the potential applications and handling precautions for the compound. Detailed studies involving spectroscopic analysis and theoretical calculations provide insights into the electronic structure, reactive sites, and potential chemical behavior (Shahana & Yardily, 2020).
Scientific Research Applications
Molecular Interactions and Pharmacophore Models
Research on cannabinoid receptor antagonists, such as SR141716 (a molecule with a piperidinyl moiety similar to the compound ), has shed light on the molecular interactions and the development of pharmacophore models for CB1 receptor ligands. This study provides insights into the antagonist's binding interaction with the receptor, suggesting implications for drug design and receptor activity modulation (Shim et al., 2002).
Antitumor Agents
Derivatives of dimethoxyphenyl compounds have been explored for their potential as antitumor agents. One such study synthesized derivatives based on the structure of 4-hydroxy-3-methyl-6-phenylbenzofuran-2-carboxylic acid ethyl ester, revealing that these molecules exhibit selective cytotoxicity against tumor cells, hinting at the therapeutic potential of structurally related compounds (Hayakawa et al., 2004).
Chemical Synthesis and Characterization
The synthesis and bromination of dimethoxyphenyl compounds have been investigated, leading to the discovery of new products through selective O-demethylation. Such research contributes to our understanding of chemical reactions and product formation, providing a foundation for further chemical and pharmacological studies (Çetinkaya et al., 2011).
Antimicrobial Activity
Investigations into 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have identified compounds with significant antimicrobial activity against various pathogenic strains. This research underscores the potential of such molecules in developing new antimicrobial agents, which could be relevant to the compound (Mallesha & Mohana, 2014).
properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[1-[(4-propan-2-yl-1,3-thiazol-2-yl)methyl]piperidin-3-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S/c1-14(2)17-13-27-20(22-17)12-23-9-5-6-16(11-23)21(24)15-7-8-18(25-3)19(10-15)26-4/h7-8,10,13-14,16H,5-6,9,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBVOGFZAHLJIQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CSC(=N1)CN2CCCC(C2)C(=O)C3=CC(=C(C=C3)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-{[(4-methoxyphenyl)acetyl]amino}benzoyl)amino]benzoic acid](/img/structure/B4008167.png)

![2-oxo-2-[(1-phenylethyl)amino]ethyl 2-methyl-4-quinolinecarboxylate](/img/structure/B4008183.png)
![3-{[(4-methylphenyl)sulfonyl]amino}-3-phenyl-N-(tetrahydro-2-furanylmethyl)propanamide](/img/structure/B4008187.png)

![(3S*,4S*)-4-(1,3-benzodioxol-5-yl)-1-{[2-(ethylamino)pyrimidin-5-yl]carbonyl}piperidin-3-ol](/img/structure/B4008210.png)
![N-(4-bromophenyl)-3-(3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-4-yl)propanamide](/img/structure/B4008218.png)


![N~1~-(sec-butyl)-N~2~-[(2,5-dichlorophenyl)sulfonyl]-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4008235.png)


![2-({ethyl[(2E)-3-phenylprop-2-en-1-yl]amino}methyl)benzoic acid](/img/structure/B4008259.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(3-hydroxypropyl)-N~2~-methylglycinamide](/img/structure/B4008263.png)